molecular formula C11H20N2O2 B1144081 (1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane CAS No. 1250993-51-1

(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane

Cat. No. B1144081
M. Wt: 212.2887
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of diazabicyclooctane derivatives involves innovative methods such as desymmetrization through ring-closing metathesis to create complex structures like 6,8-dioxabicyclo[3.2.1]octanes, offering a route to synthesize compounds with similar backbones to (1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane (Burke, Müller, & Beaudry, 1999).

Molecular Structure Analysis

The molecular structure of diazabicyclooctane derivatives like 3,7-diazabicyclo[3.3.0]octane-2,6-diones has been elucidated through methods such as NMR spectroscopy and X-ray crystallography, revealing self-assembly in heterochiral infinite zigzag tapes or homochiral spirals and heterochiral chains in crystal structures (Kostyanovsky et al., 1999).

Chemical Reactions and Properties

Diazabicyclooctane derivatives undergo various chemical reactions, including ring-opening reactions, demonstrating their reactivity and functional group transformations (Maraš, Polanc, & Kočevar, 2012). These reactions are pivotal for further synthetic applications and modifications of the core structure.

Physical Properties Analysis

The physical properties, including the crystallization behavior and hydrogen bonding patterns of diazabicyclooctane derivatives, have been systematically studied, highlighting the influence of substituents on their structural arrangement and stability (Brewer, Parkin, & Grossman, 2004).

Chemical Properties Analysis

The chemical properties of diazabicyclooctane derivatives are deeply influenced by their molecular structure. For example, the intermolecular interactions and vibrational analysis of 1,4-diazabicyclo[3.2.1]octane reveal insights into the electronic structure and reaction mechanisms of these compounds (Britvin et al., 2017).

Scientific Research Applications

Synthesis and Chemical Properties

Research in the area of borane and carborane chemistry offers insights into the synthesis and properties of complex boron-containing molecules, which are relevant for medicinal applications. The unique stability, geometrical, and electronic properties of such compounds, including derivatives and structures related to diazabicyclo[4.2.0]octane, underline their potential in designing novel therapeutics. The incorporation of boron clusters into poly(aryl-ether) dendrimers, for example, demonstrates the innovative use of these molecules in creating rich boron-containing dendrimers with potential medicinal applications (Viňas, Núñez, Bennour, & Teixidor, 2019).

Biological Applications

Artificial ribonucleases, based on structures similar to diazabicyclo[4.2.0]octane, showcase the role of these compounds in catalyzing the hydrolysis of phosphodiester bonds in RNA. The design of these catalysts, incorporating imidazole residues and bis-quaternized rings, points to the adaptability of diazabicyclo[4.2.0]octane frameworks in developing high-efficiency catalysts for RNA hydrolysis, hinting at therapeutic applications in targeting RNA molecules (Konevetz, Beck, Shishkin, Vlassov, & Silnikov, 2002).

Material Science Applications

In the realm of material science, (BiO)2CO3-based photocatalysts, while not directly related to diazabicyclo[4.2.0]octane, demonstrate the importance of structural innovation in developing materials for environmental and energy applications. The modification strategies and photocatalytic activity enhancement mechanisms of (BiO)2CO3 highlight the potential of structurally complex molecules in contributing to advances in photocatalysis and related fields (Ni, Sun, Zhang, & Dong, 2016).

properties

IUPAC Name

tert-butyl (1S,6R)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-9-8(7-13)6-12-9/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIAJQPTVCSWOB-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.